![molecular formula C18H12ClF2N5O B2986092 3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326861-58-8](/img/structure/B2986092.png)
3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
Triazolopyrimidinones are a class of compounds that contain a pyrimidinone (a six-membered ring with two nitrogen atoms and a ketone group) and a triazole (a five-membered ring with two carbon and three nitrogen atoms) in their structure . They have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of triazolopyrimidinones is characterized by the presence of a pyrimidinone ring fused with a triazole ring . The specific substituents at different positions of the ring can greatly influence the properties of the compound.Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidinones would depend on the specific substituents present in the compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinones, such as their density, thermal stability, and detonation performance, can vary widely depending on their specific structure .Scientific Research Applications
Synthesis and Characterization
Novel Derivatives and Synthesis Methods
Research has focused on synthesizing novel 1,2,3-triazolopyrimidine derivatives, demonstrating various methods for their preparation. For instance, derivatives have been synthesized that show potential for binding to adenosine A1 receptors, indicating a possible application in medicinal chemistry due to the significant role of these receptors in the cardiovascular system, central nervous system, and renal function (Betti et al., 1998). These studies often involve nucleophilic substitution reactions to introduce different substituents, aiming to explore structure-activity relationships and enhance the compound's biological activity.
Potential Therapeutic Applications
Affinity towards Adenosine Receptors
Some triazolopyrimidine derivatives have been identified to possess high affinity and selectivity for the A1 adenosine receptor subtype, suggesting their utility in exploring therapeutic agents targeting these receptors (Betti et al., 1998). The A1 adenosine receptor plays a crucial role in various physiological processes, including modulation of neurotransmitter release, heart rate, and renal function.
Antimicrobial Activity
Evaluation Against Microbial Strains
Several studies have investigated the antimicrobial properties of triazolopyrimidine derivatives. Compounds within this class have shown variable and modest activities against a range of bacteria and fungi, indicating their potential as antimicrobial agents. For example, research has shown that certain derivatives exhibit good antimicrobial activity, highlighting the potential for developing new antimicrobial drugs from this chemical scaffold (Kumara et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(2,5-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O/c19-14-4-2-1-3-11(14)9-26-17-16(23-24-26)18(27)25(10-22-17)8-12-7-13(20)5-6-15(12)21/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGSYYAYKMHPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=C(C=CC(=C4)F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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